![molecular formula C16H13Br2N5O2 B579895 Macitentan Impurity 1 CAS No. 1433875-21-8](/img/structure/B579895.png)
Macitentan Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Impurity Profiling and Stability Analysis
Macitentan, often facing stability issues in tablet form, requires a reliable method for quantifying its impurities. Lakka, Kuppan, and Rangasamy (2019) developed a stability-indicating high-performance liquid chromatography method for this purpose. This method efficiently separates the drug and its impurities, proving especially useful under stressed conditions like hydrolysis and thermal conditions, indicating sensitivity of Macitentan tablets to these environments. The method meets International Conference on Harmonization guidelines and is applicable to the pharmaceutical industry for both assay and impurity determination (Lakka, Kuppan, & Rangasamy, 2019).
Analytical Method Development
In another study, Lakshmi et al. (2016) faced challenges due to the co-elution of Macitentan's critical impurities. They employed Quality by Design (QbD) principles to develop a robust high-performance liquid chromatographic method that effectively separates these critical impurities. The study emphasizes the importance of QbD in developing a more rugged analytical method for pharmaceuticals, showcasing the complexity of analyzing Macitentan and its related compounds (Lakshmi et al., 2016).
Synthesis and Characterization of Related Substances
Jagtap, Toche, and Mathad (2017) identified and synthesized four related impurities observed in Macitentan during its process development. These impurities were detected by high-performance liquid chromatography and characterized by various spectroscopic and chromatographic techniques. The study underscores the significance of thorough impurity profiling in ensuring the purity and safety of pharmaceutical products (Jagtap, Toche, & Mathad, 2017).
properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEPQTGGEXKQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Macitentan Impurity 1 | |
CAS RN |
1433875-21-8 |
Source
|
Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.